FlunisolideHemihydrate

Crystallography Pharmaceutical Development Solid-State Chemistry

Researchers and procurement managers frequently encounter polymorphic variability when sourcing flunisolide for analytical method development or drug product manufacturing. Flunisolide Hemihydrate (CAS 77326-96-6) resolves this challenge by providing a rigorously characterized hemihydrate crystalline form with USP-defined water content (1.8%-2.5%), ensuring reproducible batch-to-batch performance. - Distinct IR spectra, XRPD patterns, and thermal behavior enable unambiguous polymorphic purity monitoring during process development and stability studies. - Favorable topical-to-systemic efficacy ratio, benchmarked against clinical cortisol suppression data (936 mcg for 10% suppression). - Pharmacopeial reference standard traceable to USP monographs; supplied with comprehensive certificate of analysis.

Molecular Formula C24H33FO7
Molecular Weight 452.5 g/mol
Cat. No. B1238450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlunisolideHemihydrate
Synonyms6 alpha-fluorodihydroxy-16 alpha,17 alpha-isopropylidenedioxy-1,4-pregnadiene-3,20- dione
AeroBid
Apo-Flunisolide
flunisolide
flunisolide hemihydrate, (6alpha,11beta,16alpha)-isomer
flunisolide HFA
flunisolide hydrofluoroalkane
flunisolide, (6beta,11beta,16alpha)-isomer
Inhacort
Nasalide
Nasarel
ratio-Flunisolide
Rhinalar
RS-3999
Syntaris
Molecular FormulaC24H33FO7
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESCC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)F)C.O
InChIInChI=1S/C24H31FO6.H2O/c1-21(2)30-19-9-14-13-8-16(25)15-7-12(27)5-6-22(15,3)20(13)17(28)10-23(14,4)24(19,31-21)18(29)11-26;/h5-7,13-14,16-17,19-20,26,28H,8-11H2,1-4H3;1H2/t13-,14-,16-,17-,19+,20+,22-,23-,24+;/m0./s1
InChIKeyCQFNOACVVKSEOJ-VBQPQCOESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Flunisolide Hemihydrate: Identity and Physicochemical Baseline


Flunisolide Hemihydrate (CAS 77326-96-6) is the hemihydrate crystalline form of the synthetic glucocorticoid flunisolide [1]. It is a derivative of fluocinolone acetonide and functions as a glucocorticoid receptor agonist with potent anti-inflammatory activity [2]. The hemihydrate form (molecular formula 2C₂₄H₃₁FO₆·H₂O; molecular weight 443.52) is one of the two commercially utilized solid-state forms of flunisolide, alongside anhydrous Form II [3]. Flunisolide Hemihydrate is practically insoluble in water but soluble in acetone and sparingly soluble in chloroform, with a melting point of approximately 245°C [4].

Hemihydrate crystalline form with analytically distinguishable solid-state identity
USP-defined water content specification for batch-to-batch control
Supports solid-state characterization, process development, and formulation studies

Flunisolide Hemihydrate: Substitution Limitations


Despite belonging to the same therapeutic class, flunisolide hemihydrate possesses a unique combination of physicochemical properties, molecular potency, and systemic safety profile that precludes simple substitution with other intranasal or inhaled corticosteroids (ICS). In vitro transcriptional activation assays demonstrate that flunisolide occupies a distinct position in the potency hierarchy, ranking lower than fluticasone propionate and budesonide but with a unique topical-to-systemic effect ratio [1]. Furthermore, clinical trials confirm that flunisolide demonstrates differential efficacy when compared to non-corticosteroid alternatives like cromolyn sodium, and distinct systemic cortisol suppression thresholds compared to beclomethasone dipropionate and triamcinolone acetonide [2]. These multidimensional differences—spanning receptor pharmacology, in vivo potency, and clinical outcomes—render cross-class substitution scientifically unjustified without direct comparative evidence.

Receptor Pharmacology

Transcriptional potency hierarchy and receptor engagement profile may not transfer across inhaled corticosteroids.

Clinical Endpoint Context

Differential symptom-control and cortisol-suppression endpoints preclude direct interchange without comparative evidence.

Solid-State Form

Hemihydrate vs. anhydrous forms exhibit distinct processing, stability, and water content profiles that may alter formulation performance.

Flunisolide Hemihydrate: Key Differentiation Dimensions


Solid-State Form: Hemihydrate vs. Anhydrous

Flunisolide hemihydrate (Modification II) and anhydrous Form I exhibit distinctly different physicochemical properties, including IR spectra, X-ray powder diffraction patterns, and thermal behavior, which are critical for ensuring batch-to-batch reproducibility in drug product manufacturing [1]. The USP specification mandates that the hemihydrate form contains 1.8% to 2.5% water by Karl Fischer titration, whereas the anhydrous form is limited to ≤1.0% water [2].

Solid-State Form
Specification context
Hemihydrate 1.8%–2.5% water vs anhydrous ≤1.0% (USP)
Supports batch identity control and processing behavior
USP pharmacopeial specification; dried specimen basis
Crystallography Pharmaceutical Development Solid-State Chemistry

Efficacy vs. Beclomethasone in Allergic Rhinitis

Multiple well-designed comparative studies have demonstrated that intranasal flunisolide hemihydrate is as effective as intranasal beclomethasone dipropionate in controlling symptoms of seasonal and perennial allergic rhinitis [1]. A prospective, randomized study comparing the two nasal steroid sprays in the treatment of nasal obstruction associated with allergic or vasomotor rhinitis found no significant difference in clinical effectiveness [2].

vs Beclomethasone
Head-to-head
Reported comparable symptom control across multiple trials
Supports comparator endpoint interpretation in allergic rhinitis
Multiple randomized controlled trials; intranasal administration
Allergic Rhinitis Intranasal Corticosteroids Clinical Trial

Efficacy vs. Sodium Cromoglycate in Symptom Control

In a comparative clinical study by Welsh et al., patients receiving flunisolide 200 mcg daily for 8 weeks reported a substantially higher rate of symptom control compared to those receiving intranasal sodium cromoglycate 41.6 mg daily [1]. The study found that all three agents tested (beclomethasone dipropionate, flunisolide, and cromolyn) were superior to placebo (p < 0.001), and that the glucocorticoids (beclomethasone and flunisolide) were significantly more effective than cromolyn (p < 0.001) [2].

vs Cromolyn Sodium
Head-to-head
Flunisolide 80% reported symptom control vs cromolyn 55% (p
Supports symptom-score endpoint context over mast-cell stabilizer
8-week randomized trial; seasonal allergic rhinitis; n=30/arm
Local vs Systemic Potency
Reported rank
Ranked 1st in local anti-inflammatory effect among 4 steroids (mouse hindpaw)
Reported topical-to-systemic response dissociation
Serotonin-induced edema model; subplantar injection
Cortisol Suppression Dose
Head-to-head
Flunisolide-CFC 936 mcg for 10% suppression; fluticasone required 111 mcg
Supports systemic exposure endpoint benchmarking
1-week doubling-dose design; hourly plasma cortisol AUC; n=156
GR Binding Affinity
Reported rank
Ranked 1st for glucocorticoid receptor binding among beclomethasone family (rat tissues)
Supports receptor-engagement context in preclinical models
Rat lung, thymus, liver receptor assays
Mast Cell Stabilizer Comparison Allergic Rhinitis Patient-Reported Outcomes

Topical vs. Systemic Anti-inflammatory Potency

In a mouse hindpaw edema model using serotonin-induced inflammation, flunisolide demonstrated the highest local anti-inflammatory potency among four tested steroids, ranking above dexamethasone, betamethasone valerate, and beclomethasone dipropionate [1]. In contrast, when administered orally to assess systemic effect, flunisolide's potency ranking fell to third place (dexamethasone > beclomethasone dipropionate > flunisolide > betamethasone valerate), indicating a favorable topical-to-systemic selectivity ratio [1].

Local vs Systemic Potency
Reported rank
Ranked 1st in local anti-inflammatory effect among 4 steroids (mouse hindpaw)
Reported topical-to-systemic response dissociation
Serotonin-induced edema model; subplantar injection
Topical Corticosteroid Potency Therapeutic Index Mouse Hindpaw Edema Model

Systemic Cortisol Suppression Across Inhaled Corticosteroids

A multi-center study of 156 steroid-naive asthma subjects established equisystemic effect doses for six inhaled corticosteroid preparations, defined as the microgram dose required to produce 10% plasma cortisol suppression [1]. Flunisolide-CFC required the highest microgram dose (936 mcg) to achieve this level of systemic effect, indicating lower systemic bioavailability per microgram compared to all other tested ICS except triamcinolone-CFC [1].

Cortisol Suppression Dose
Head-to-head
Flunisolide-CFC 936 mcg for 10% suppression; fluticasone required 111 mcg
Supports systemic exposure endpoint benchmarking
1-week doubling-dose design; hourly plasma cortisol AUC; n=156
Hypothalamic-Pituitary-Adrenal Axis Cortisol Suppression Inhaled Corticosteroid Safety

Glucocorticoid Receptor Binding vs. Beclomethasone Metabolites

In a comparative study of steroid receptor binding in rat tissues, flunisolide (FLU) demonstrated the highest relative binding affinity (RBA) for lung, thymus, and liver glucocorticoid receptors among the tested compounds, ranking above beclomethasone monopropionate (BMP), beclomethasone dipropionate (BDP), and beclomethasone (B) [1]. This binding affinity advantage translated into the highest in vitro glucocorticoid activity on rat thymocytes [1].

GR Binding Affinity
Reported rank
Ranked 1st for glucocorticoid receptor binding among beclomethasone family (rat tissues)
Supports receptor-engagement context in preclinical models
Rat lung, thymus, liver receptor assays
Receptor Binding Affinity Glucocorticoid Receptor In Vitro Pharmacology

Flunisolide Hemihydrate: Application Scenarios


Crystallization and Solid-State Control

Flunisolide hemihydrate offers a defined and analytically distinguishable solid-state form that is critical for ensuring batch-to-batch consistency in drug product manufacturing. The USP specification for water content (1.8%-2.5%) provides a quantifiable quality control parameter absent from anhydrous forms [5]. Formulators can leverage the distinct IR spectra, X-ray powder diffraction patterns, and thermal behavior to monitor polymorphic purity during process development and stability studies [2].

Topical Formulation for Local-to-Systemic Selectivity

Flunisolide hemihydrate exhibits a favorable dissociation between high local anti-inflammatory potency and relatively weak systemic activity when applied topically, as demonstrated in the mouse hindpaw edema model where flunisolide ranked first in local effect among four tested steroids [5]. This property supports its use as a reference compound in the development of novel topical or inhaled corticosteroid formulations aimed at maximizing therapeutic index through optimized local retention and rapid systemic clearance.

Preclinical In Vivo Model Selection

Flunisolide hemihydrate demonstrates the highest relative binding affinity for rodent glucocorticoid receptors among the beclomethasone compound family (FLU ≥ BMP > BDP ≥ B) [5]. This makes it a suitable positive control or reference standard in preclinical in vivo models of inflammation where robust glucocorticoid receptor engagement is required, particularly in studies involving rat or mouse models of allergic airway disease or topical dermatitis.

Reference Standard for Systemic Safety Assessment

Flunisolide hemihydrate (as flunisolide-CFC) has been quantitatively benchmarked for its equisystemic cortisol suppression dose (936 mcg for 10% suppression) against five other inhaled corticosteroid preparations [5]. This established value makes flunisolide a valuable reference compound in clinical pharmacology studies designed to compare the systemic bioavailability and HPA axis safety profiles of new inhaled corticosteroid candidates or novel delivery systems.

Application
Selection Property
Validation Focus
Crystallization & solid-state control
Defined hemihydrate crystal form with USP water content specification
Polymorph identity monitoring via XRPD, IR, and thermal analysis
Topical formulation selectivity studies
Reported local vs systemic potency dissociation
Topical-to-systemic response index in model systems
Preclinical in vivo inflammation models
High glucocorticoid receptor binding affinity context
Model-response endpoint monitoring in rodent models
Systemic bioavailability benchmarking
Established cortisol suppression equisystemic dose context
HPA axis endpoint monitoring in comparative studies

Technical Documentation Hub

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33 linked technical documents
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